molecular formula C14H10FNO2 B10844204 4-fluorobenzaldehyde O-benzoyloxime

4-fluorobenzaldehyde O-benzoyloxime

Cat. No.: B10844204
M. Wt: 243.23 g/mol
InChI Key: DIEBAKUPBFEXAP-MHWRWJLKSA-N
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Description

4-Fluorobenzaldehyde O-benzoyloxime is a synthetic oxime ester derived from 4-fluorobenzaldehyde, a para-substituted aromatic aldehyde. The compound features a benzoyloxy group (-OBz) attached to the oxime nitrogen, resulting in the structural formula C₁₄H₁₀FNO₂. Its synthesis typically involves the condensation of 4-fluorobenzaldehyde with hydroxylamine followed by benzoylation. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic frameworks such as pyrazoles, thiazoles, and chalcones, which exhibit antimicrobial, antifungal, and enzyme-inhibitory activities .

The fluorine substituent at the para position enhances electronic effects, influencing reactivity and biological interactions. For instance, the electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions and cyclocondensation reactions .

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

[(E)-(4-fluorophenyl)methylideneamino] benzoate

InChI

InChI=1S/C14H10FNO2/c15-13-8-6-11(7-9-13)10-16-18-14(17)12-4-2-1-3-5-12/h1-10H/b16-10+

InChI Key

DIEBAKUPBFEXAP-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzaldehyde O-Benzoyloxime Derivatives

Compound Substituent (R) Electronic Nature Molecular Formula Key Applications
4-Fluorobenzaldehyde O-benzoyloxime -F Electron-withdrawing C₁₄H₁₀FNO₂ Antimicrobial agents, enzyme inhibitors
Benzaldehyde O-benzoyloxime -H Neutral C₁₄H₁₁NO₂ DNA-cleaving agents
4-Methoxybenzaldehyde O-benzoyloxime -OCH₃ Electron-donating C₁₅H₁₃NO₃ Photochemical studies
4-Chlorobenzaldehyde O-benzoyloxime -Cl Electron-withdrawing C₁₄H₁₀ClNO₂ Antimicrobial agents

Key Observations :

  • Electron-Withdrawing Groups (F, Cl) : Enhance electrophilicity, improving reactivity in nucleophilic additions. For example, 4-fluorobenzaldehyde O-benzoyloxime reacts efficiently with thiosemicarbazide to form pyrazoline thioamides, a precursor to antimicrobial thiazoles .
  • Electron-Donating Groups (OCH₃) : Stabilize intermediates in photochemical reactions. 4-Methoxy derivatives are less reactive in polar reactions but show stability under UV irradiation .

Table 2: Reaction Yields in Cyclodextrin Complexation

Compound Yield (%) Reference
3-Cyclopropanmethyl-7-(3-isopropoxypropyl) derivative (F-substituted) 72.5
3-Cyclopropanmethyl-7-(3-ethoxypropyl) derivative (Cl-substituted) 84.0

Table 3: Antimicrobial and Enzymatic Activities

Compound Biological Activity Mechanism/Notes Reference
4-Fluorobenzaldehyde O-benzoyloxime-derived pyrazolylthiazoles MIC = 12.5 µg/mL (vs. C. albicans) Enhanced by chloro substituents in thiazole rings
Thiazole–piperazine hybrids (from 4-fluorobenzaldehyde) IC₅₀ = 0.89 µM (AChE inhibition) Fluorine improves binding to enzyme active sites
4-Methoxybenzaldehyde O-benzoyloxime Weak DNA cleavage (EC₅₀ > 100 µM) Electron-donating groups reduce radical generation

Key Findings :

  • Fluorinated derivatives exhibit superior antimicrobial and enzyme-inhibitory activities due to fluorine’s electronegativity and small atomic radius, which enhance target binding .
  • Chlorinated analogs, while reactive, show lower metabolic stability compared to fluorinated compounds .

Q & A

Basic: What are the standard synthetic routes for preparing 4-fluorobenzaldehyde O-benzoyloxime?

The synthesis typically involves two sequential steps:

Oxime Formation : React 4-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux (20–25 hours) to yield the corresponding oxime intermediate.

Acylation : Treat the oxime with benzoyl chloride in anhydrous benzene or pyridine for 6–7 hours to form the O-benzoyloxime derivative .
Key Considerations :

  • Purification via column chromatography (silica gel) ensures high-purity products.
  • Monitor reaction progress using TLC or NMR spectroscopy to confirm intermediate formation .

Basic: How is the structural integrity of 4-fluorobenzaldehyde O-benzoyloxime verified?

Structural characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., fluoro and benzoyl group positions).
    • IR : Identify C=N (oxime) and C=O (benzoyl) stretches (≈1650 cm⁻¹ and ≈1700 cm⁻¹, respectively) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₀FNO₂).
  • X-ray Crystallography : Resolve stereochemistry (E/Z isomerism) and hydrogen-bonding networks, as demonstrated for analogous O-benzoyloximes .

Advanced: What reaction mechanisms govern the acylation of oxime intermediates?

The acylation proceeds via nucleophilic substitution:

Activation : Benzoyl chloride reacts with pyridine (base) to form a reactive acylpyridinium intermediate.

Nucleophilic Attack : The oxime oxygen attacks the electrophilic carbonyl carbon, displacing chloride.
Supporting Evidence : Kinetic studies for analogous compounds show pseudo-first-order kinetics, with rate dependence on benzoyl chloride concentration . Contradictions : Competing side reactions (e.g., over-acylation) may occur in polar solvents, necessitating strict anhydrous conditions .

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